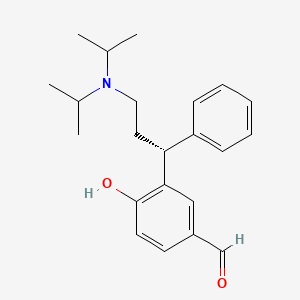

(R)-N,N-diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine

Übersicht

Beschreibung

An impurity of Fesoterodine Fumarate. Fesoterodine Fumarate is an antimuscarinic agent and is rapidly de-esterified to its active metabolite 10-hydroxymethyl tolterodine that is a muscarinic receptor antagonist.

Biologische Aktivität

(R)-N,N-Diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine, also known as PHB, is a compound of interest due to its potential biological activities, particularly in the context of urological treatments and as a precursor for various therapeutic agents. This article explores the biological activity of PHB, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 339.471 g/mol

- CAS Number : 214601-12-4

- LogP : 4.845 (indicating lipophilicity)

The compound features a diisopropylamino group and a hydroxyl-substituted phenyl ring, which are crucial for its biological activity.

Muscarinic Receptor Antagonism

PHB is structurally related to tolterodine, a well-known muscarinic receptor antagonist used in the treatment of overactive bladder. The compound exhibits selective binding to muscarinic receptors, which are implicated in urinary control mechanisms.

Key Findings :

- Mechanism of Action : PHB acts by inhibiting muscarinic receptors, thereby reducing involuntary bladder contractions and improving urinary control in patients with overactive bladder symptoms .

- Comparative Efficacy : Studies suggest that PHB may offer similar efficacy to tolterodine but with potentially improved pharmacokinetic properties due to its structural modifications .

Synthesis Pathways

The synthesis of this compound involves several steps, primarily focusing on the formation of the key intermediates through various organic reactions.

- Starting Materials : The synthesis typically begins with commercially available starting compounds such as 3-phenylprop-2-en-1-amine.

- Key Reactions :

Case Studies

- Clinical Implications : In clinical trials, derivatives of PHB have shown promise in treating conditions such as urinary incontinence and asthma due to their antimuscarinic properties .

- Pharmacokinetics : Research indicates that PHB has favorable absorption characteristics and metabolic stability compared to other antimuscarinic agents, making it a candidate for further development .

Data Table: Biological Activities and Comparisons

Wissenschaftliche Forschungsanwendungen

Anticholinergic Activity

One of the primary applications of (R)-N,N-diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine is its role as a muscarinic receptor antagonist . This mechanism is crucial in the treatment of conditions such as overactive bladder and acute urinary incontinence. The compound's structural similarity to tolterodine, a well-known anticholinergic drug, suggests that it may exhibit comparable therapeutic effects .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the reaction of various intermediates such as hydroxyphenylglycine . The methods for synthesizing derivatives have been documented extensively, indicating that modifications to the molecular structure can lead to improved pharmacological profiles or reduced side effects. For instance, the preparation of derivatives like hydroxytolterodine showcases the versatility of this compound in drug design .

Case Studies and Research Findings

- Tolterodine Tartrate : Research has shown that this compound can be resolved into its active form, R-(+)-tolterodine tartrate. This form has been widely studied for its efficacy in treating urinary disorders, demonstrating significant improvements in patient outcomes .

- Pharmacokinetics : Studies indicate that compounds with similar structures exhibit favorable pharmacokinetic properties, including adequate absorption and distribution within biological systems. These findings support the potential use of this compound in clinical settings .

- Comparative Analysis : A comparative analysis of various derivatives has highlighted differences in efficacy and side effects, suggesting that further research into this compound could yield compounds with enhanced therapeutic benefits while minimizing adverse reactions .

Eigenschaften

IUPAC Name |

3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14-17,20,25H,12-13H2,1-4H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTHWYZNJZNTIT-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.